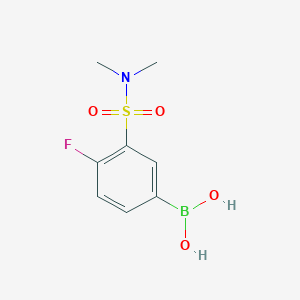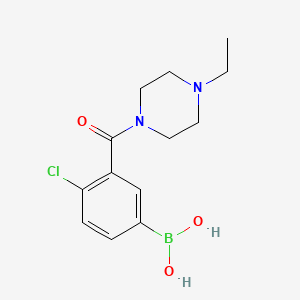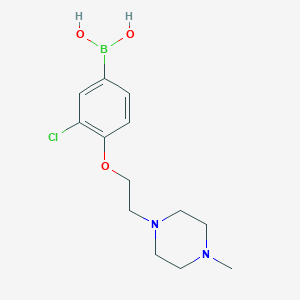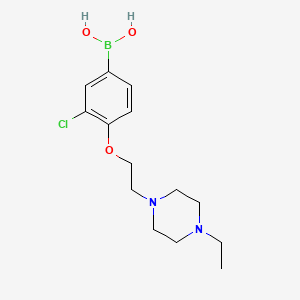
2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and triazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For example, 5-(chloromethyl)-1H-1,2,3-triazole can be synthesized by reacting sodium azide with propargyl chloride under copper(I) catalysis.
Attachment to the Pyridine Ring: The triazole derivative is then coupled with 2-chloro-3-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, focusing on high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety, especially given the potentially hazardous nature of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation might produce a triazole N-oxide.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine serves as a building block for the construction of more complex molecules. Its ability to undergo various functionalization reactions makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine
This compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates or inhibitors in biological systems.
Industry
In the agrochemical industry, derivatives of this compound could be explored as pesticides or herbicides. The presence of the triazole ring, which is common in many bioactive molecules, supports this potential application.
Mechanism of Action
The exact mechanism of action for any biological activity of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine would depend on its specific target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The chloro groups may enhance binding affinity through hydrophobic interactions or covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(5-methyl-1H-1,2,3-triazol-1-yl)pyridine: Similar structure but lacks the chloromethyl group, potentially altering its reactivity and biological activity.
2-Chloro-3-(1H-1,2,3-triazol-1-yl)pyridine: Lacks the chloromethyl group, which may affect its ability to undergo further functionalization.
2-Chloro-3-(5-(bromomethyl)-1H-1,2,3-triazol-1-yl)pyridine: Bromine instead of chlorine, which could influence its reactivity in substitution reactions.
Uniqueness
The presence of both chloro and chloromethyl groups in 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine makes it particularly versatile for further chemical modifications. This dual functionality allows for a broader range of synthetic applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNVQJDBJORJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)








